molecular formula C16H16INO B14802262 N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline

N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline

Cat. No.: B14802262
M. Wt: 365.21 g/mol
InChI Key: GQVMVGRVVVGIPZ-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline typically involves the condensation of 2-ethoxybenzaldehyde with 3-iodo-4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles in the presence of a suitable catalyst.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include halogenated or nitrated derivatives.

    Oxidation Reactions: Products include quinones or other oxidized forms.

    Reduction Reactions: Products include the corresponding amine.

Scientific Research Applications

N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxybenzylidene)-4-methylaniline
  • N-(2-ethoxybenzylidene)-3-chloro-4-methylaniline
  • N-(2-ethoxybenzylidene)-3-bromo-4-methylaniline

Uniqueness

N-(2-ethoxybenzylidene)-3-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-N-(3-iodo-4-methylphenyl)methanimine

InChI

InChI=1S/C16H16INO/c1-3-19-16-7-5-4-6-13(16)11-18-14-9-8-12(2)15(17)10-14/h4-11H,3H2,1-2H3

InChI Key

GQVMVGRVVVGIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=CC(=C(C=C2)C)I

Origin of Product

United States

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